

An In-depth Technical Guide to the Stability and Solubility of MRS2365

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Compound of Interest

Compound Name: MRS2365

Cat. No.: B15569051

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability and solubility data for **MRS2365**, a potent and selective P2Y1 receptor agonist. The information is curated to assist researchers and drug development professionals in designing and executing experiments, as well as in the formulation and handling of this compound.

Physicochemical Properties

MRS2365, with the chemical name [[[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt, is a synthetic analog of adenosine diphosphate (ADP).^[1] Its structure incorporates a rigid (N)-methanocarpa bicyclic ring system in place of the flexible ribose moiety found in native nucleotides.^[1]

Property	Value	Reference
Molecular Weight	549.28 g/mol	^[2]
Molecular Formula	C13H16N5O9P2SNa3	^[2]
Purity	≥98% (by HPLC)	^{[1][2]}

Solubility Data

MRS2365 is readily soluble in water.^[2] It is often supplied pre-dissolved in water at a concentration of 10 mM.^{[2][3]} Due to its polar nature, its solubility in non-polar organic solvents is expected to be low.

Solvent	Solubility	Reference
Water	Soluble (often supplied at 10 mM)	^{[2][3]}

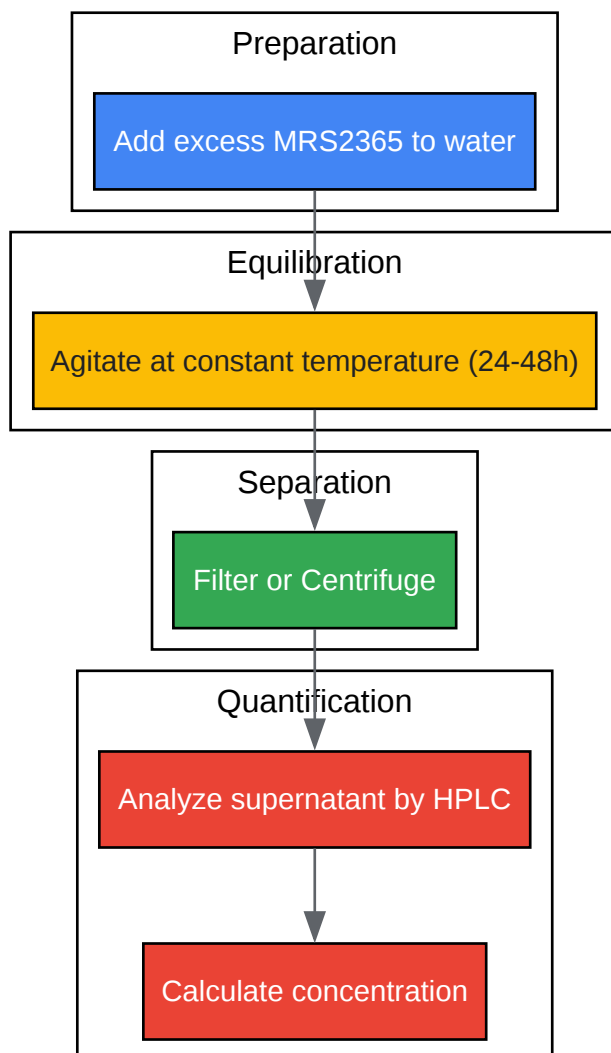
Experimental Protocol: General Method for Determining Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like **MRS2365** is the shake-flask method.

- Preparation: An excess amount of solid **MRS2365** is added to a known volume of water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
- Quantification: The concentration of **MRS2365** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

Below is a generalized workflow for this process.

Workflow for Aqueous Solubility Determination



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Workflow for Aqueous Solubility Determination

Stability Data

Detailed quantitative stability studies for **MRS2365**, such as forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis), are not extensively reported in

publicly available literature. However, key insights into its stability can be inferred from its chemical structure and recommended handling procedures.

Structural Stability: The (N)-methanocarba conformation of **MRS2365** significantly enhances its stability against enzymatic degradation compared to native nucleotides.^[1] Specifically, it shows increased resistance to hydrolysis by some ectonucleotidases. This structural modification locks the ribose moiety in a "Northern" conformation, which is favorable for P2Y1 receptor binding and contributes to its enhanced stability.

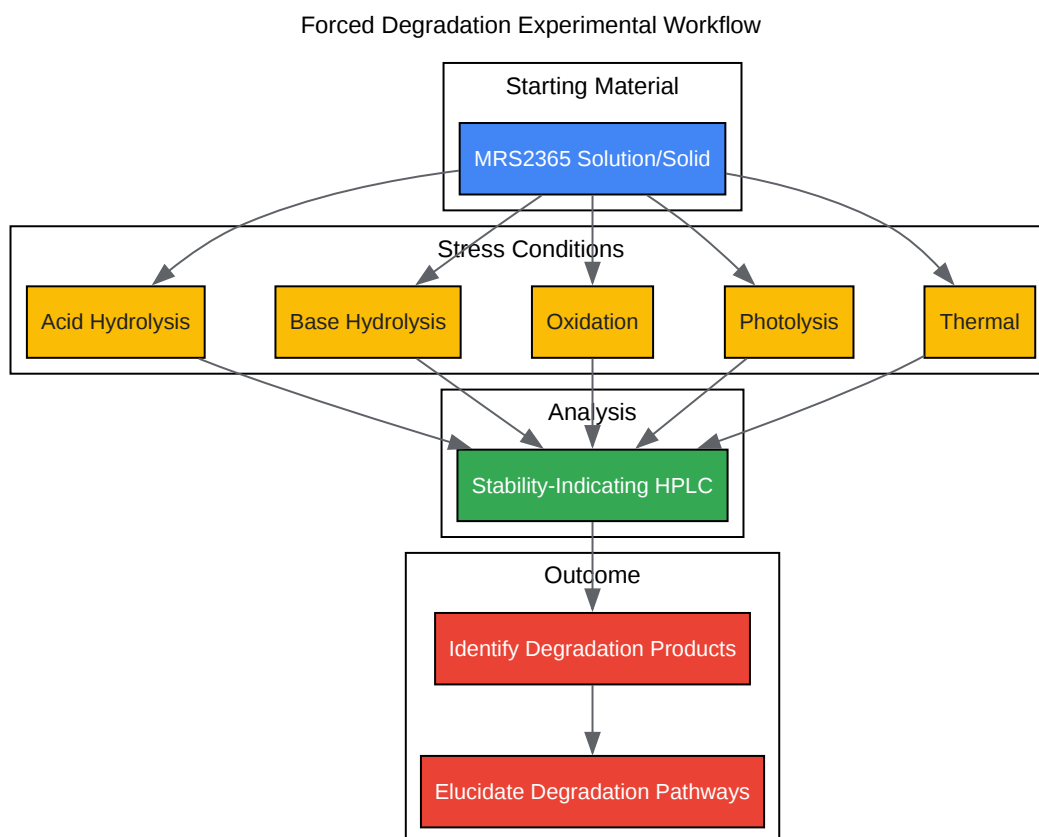
Storage and Handling: For long-term storage, **MRS2365** should be kept at -80°C.^[2] This recommendation suggests that the compound may be susceptible to degradation at higher temperatures over extended periods. As a nucleotide analog, the phosphodiester bonds may be susceptible to hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies (General Protocol):

To comprehensively assess the stability of a compound like **MRS2365**, a forced degradation study is typically performed. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.

- **Hydrolysis:** The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).
- **Oxidation:** The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
- **Photostability:** The solid compound and its solution are exposed to light, typically under a combination of fluorescent and UV lamps, as specified by ICH guidelines.
- **Thermal Stress:** The solid compound is subjected to high temperatures (e.g., 80°C).

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.



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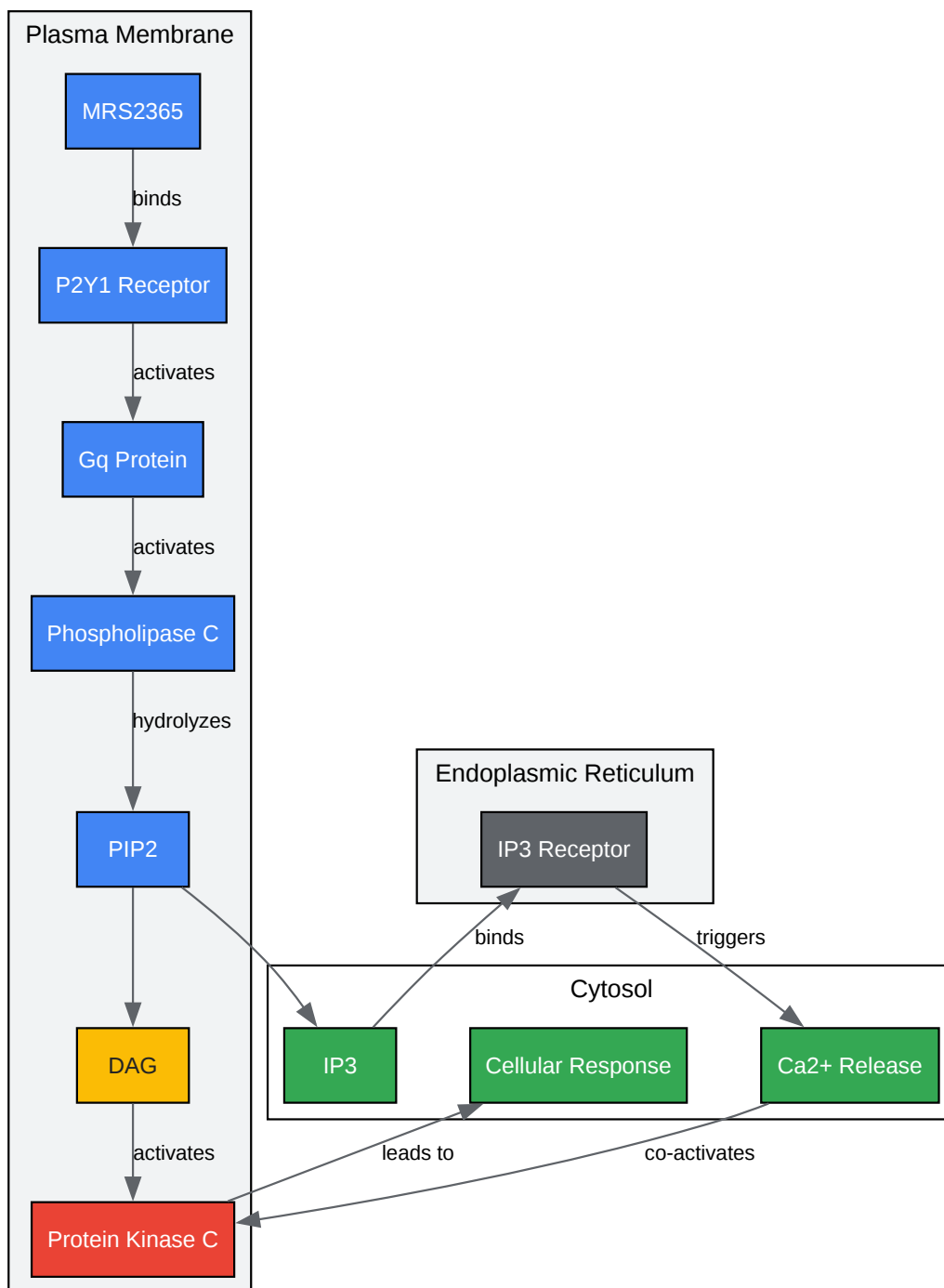
Forced Degradation Experimental Workflow

P2Y1 Receptor Signaling Pathway

MRS2365 is a potent agonist for the P2Y1 receptor, which is a G-protein coupled receptor (GPCR). The P2Y1 receptor is primarily coupled to the Gq class of G-proteins.[4] Activation of the P2Y1 receptor by **MRS2365** initiates a well-defined signaling cascade.

- Receptor Activation: **MRS2365** binds to and activates the P2Y1 receptor.
- G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α -subunit of the Gq protein, leading to its activation and dissociation from the $\beta\gamma$ -subunits.
- Phospholipase C (PLC) Activation: The activated G α_q subunit binds to and activates phospholipase C.
- Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[\[8\]](#)
- Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.[\[8\]](#)

P2Y1 Receptor Signaling Pathway

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P2Y1 Receptor Signaling Pathway

Experimental Protocols for Functional Assays

The activation of the P2Y1 receptor by **MRS2365** can be quantified by measuring the downstream signaling events, such as intracellular calcium mobilization or inositol phosphate accumulation.

Intracellular Calcium Mobilization Assay:

This assay measures the increase in cytosolic Ca^{2+} concentration following receptor activation.

- **Cell Culture:** Cells expressing the P2Y1 receptor are seeded in a multi-well plate.
- **Dye Loading:** The cells are loaded with a Ca^{2+} -sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** A baseline fluorescence is recorded before the automated addition of **MRS2365** at various concentrations.
- **Signal Detection:** The change in fluorescence intensity, which is proportional to the intracellular Ca^{2+} concentration, is measured over time using a fluorescence plate reader.

Inositol Phosphate Accumulation Assay:

This assay quantifies the production of IP3, a direct product of PLC activity.

- **Cell Labeling:** Cells expressing the P2Y1 receptor are incubated with $[3\text{H}]$ -myo-inositol to radiolabel the cellular phosphoinositide pools.
- **Pre-incubation:** The cells are pre-incubated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
- **Stimulation:** The cells are stimulated with **MRS2365** at various concentrations for a defined period.
- **Extraction:** The reaction is terminated, and the inositol phosphates are extracted.
- **Quantification:** The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

This technical guide provides a summary of the currently available data on the stability and solubility of **MRS2365**. For critical applications, it is recommended to perform in-house validation of these properties under the specific experimental conditions to be employed.

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